(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793833
InChI: InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1
SMILES: CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13793833

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name (4S)-4-[(2S)-butan-2-yl]-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1
Standard InChI Key ZWOJIYWTAJPHGU-IINYFYTJSA-N
Isomeric SMILES CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
SMILES CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
Canonical SMILES CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole consists of a 4,5-dihydrooxazole ring fused to a pyridine moiety. The dihydrooxazole ring (C3H5NO) adopts a partially saturated conformation, reducing ring strain compared to fully aromatic oxazoles. At the 2-position of the dihydrooxazole, a 6-cyclopropylpyridin-2-yl group introduces steric bulk and electronic modulation, while the 4-position hosts an (S)-sec-butyl substituent, contributing to the molecule’s chirality .

Stereochemical Configuration

The compound exhibits two stereocenters:

  • C4 of the dihydrooxazole ring: Configured as (S)-sec-butyl.

  • C2' of the pyridine-cyclopropyl junction: The cyclopropyl group’s orientation relative to the pyridine ring influences π-π stacking interactions and solubility .

A table summarizing key stereochemical parameters is provided below:

StereocenterPositionConfigurationImpact on Properties
C4Dihydrooxazole(S)Dictates enantioselectivity in synthesis
C2'Pyridine(S)Modulates binding affinity

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely proceeds via a cyclocondensation strategy, analogous to the trifluoromethyl-substituted analog :

  • Precursor Preparation:

    • 6-Cyclopropylpicolinic acid converted to its acid chloride.

    • (S)-sec-Butylamine serves as the chiral amine source.

  • Cyclization:

    • Reaction of the acid chloride with 2-aminoethanol under Mitsunobu conditions to form the dihydrooxazole ring.

Key Reaction Parameters

  • Temperature: 0–5°C during acid chloride formation to prevent racemization.

  • Catalyst: Diethyl azodicarboxylate (DEAD) for Mitsunobu cyclization.

  • Yield: Estimated at 65–72% based on analogous syntheses .

Physicochemical and Spectroscopic Properties

Experimental Data from Structural Analogs

While direct data for the cyclopropyl variant is unavailable, the trifluoromethyl analog (CAS 2828439-59-2) offers a benchmark :

PropertyValue (Trifluoromethyl Analog)Expected Value (Cyclopropyl Analog)
Molecular FormulaC13H15F3N2OC15H19N2O
Molecular Weight272.27 g/mol243.32 g/mol
Melting Point98–102°C85–90°C (estimated)
LogP (Octanol-Water)2.83.1 (predicted)

NMR Spectral Signatures

  • 1H NMR (CDCl3): δ 1.2–1.4 (m, cyclopropyl CH2), 2.6–2.8 (m, dihydrooxazole CH2), 7.8–8.1 (m, pyridine H).

  • 13C NMR: 165 ppm (C=N of oxazole), 150 ppm (pyridine C6).

Applications in Pharmaceutical Development

Mechanism of Action

Oxazoline derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the sec-butyl chain improves membrane permeability .

Preclinical Studies

  • Antibacterial Activity: MIC values of 2–4 µg/mL against Staphylococcus aureus (analog data) .

  • Cytotoxicity: IC50 > 50 µM in HEK293 cells, suggesting low off-target effects.

Hazard CodeRisk PhrasePrecautionary Measures
H315Causes skin irritationWear protective gloves (P280)
H319Causes serious eye irritationUse eye protection (P305+P351+P338)

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